tert-Butyl 7-fluoroheptanoate

Description

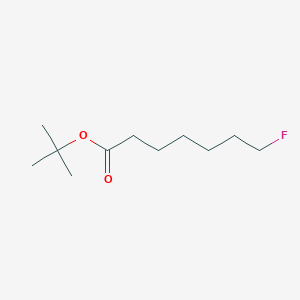

tert-Butyl 7-fluoroheptanoate is an ester derivative of heptanoic acid, featuring a fluorine atom at the terminal (7th) carbon of the alkyl chain and a tert-butyl ester group. Its molecular formula is C₁₁H₂₁FO₂, with a calculated molecular weight of 204.28 g/mol. The tert-butyl group (δ 1.46 ppm in ¹H NMR) and the ester carbonyl (171.6 ppm in ¹³C NMR) are key structural identifiers .

Properties

Molecular Formula |

C11H21FO2 |

|---|---|

Molecular Weight |

204.28 g/mol |

IUPAC Name |

tert-butyl 7-fluoroheptanoate |

InChI |

InChI=1S/C11H21FO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 |

InChI Key |

DWHRPTWLSMJTST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-fluoroheptanoate typically involves the esterification of 7-fluoroheptanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-fluoroheptanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

Oxidation: 7-fluoroheptanoic acid.

Reduction: 7-fluoroheptanol.

Substitution: Various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 7-fluoroheptanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoroheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The fluorine atom can influence the compound’s reactivity and interaction with biological molecules by altering the electronic properties of the molecule .

Comparison with Similar Compounds

tert-Butyl 7-Aminoheptanoate

Molecular Formula: C₁₁H₂₃NO₂ Molecular Weight: 201.31 g/mol Key Differences:

- Substituent: An amino (-NH₂) group replaces the fluorine atom at the 7th position.

- Hazard Profile: The amino derivative carries hazard statements H315 (skin irritation) and H319 (eye irritation), suggesting higher reactivity due to the amine functionality .

tert-Butyl Heptanoate (Unsubstituted)

Molecular Formula : C₁₁H₂₂O₂

Molecular Weight : 186.29 g/mol (calculated)

Key Differences :

- Substituent: Lacks functional groups (fluoro or amino) on the alkyl chain.

- Physical Properties : Likely lower boiling point and higher volatility compared to halogenated or aminated analogs.

- Applications : Simple esters like this are often used as solvents or plasticizers, whereas fluorinated/aminated variants are tailored for specialized synthesis.

Structural and Spectroscopic Data Comparison

Research Findings and Implications

Fluorine’s Role: The electronegativity of fluorine in this compound enhances stability against enzymatic degradation, making it advantageous in drug design . In contrast, the amino group in tert-butyl 7-aminoheptanoate introduces nucleophilic reactivity, useful in coupling reactions but requiring careful handling due to irritation risks .

Synthetic Flexibility: tert-Butyl esters are widely used as protecting groups for carboxylic acids. The fluoro and amino variants enable tailored modifications for target-specific applications, such as PET imaging probes (fluoro) or peptide synthesis (amino).

Q & A

Basic: What are the common synthetic routes for tert-butyl 7-fluoroheptanoate, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, tert-butyl esters are often prepared via acid-catalyzed condensation of carboxylic acids with tert-butanol. A relevant protocol involves reacting 7-fluoroheptanoic acid with tert-butyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions . Key intermediates are characterized using:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify structural features (e.g., tert-butyl singlet at δ 1.46 ppm, fluorinated chain shifts) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 296.1729 vs. calculated 296.1645 for analogous compounds) .

Basic: How does the tert-butyl group influence the stability and reactivity of 7-fluoroheptanoate derivatives?

Answer:

The tert-butyl group acts as a steric hindrance, protecting the ester moiety from hydrolysis under basic or enzymatic conditions. This enhances solubility in nonpolar solvents and stabilizes intermediates during multi-step synthesis. Comparative studies with methyl or ethyl esters show tert-butyl derivatives exhibit slower degradation rates in aqueous buffers (pH 7.4, 37°C), making them preferable for prolonged reaction sequences .

Advanced: How can researchers optimize reaction yields for this compound in fluorinated solvent systems?

Answer:

Optimization requires a factorial design approach:

Solvent Screening : Test fluorinated solvents (e.g., hexafluoroisopropanol) for improved solubility of fluorinated intermediates.

Catalyst Selection : Compare Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., BF₃·OEt₂) for esterification efficiency.

Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify side products (e.g., tert-butyl elimination).

Data contradictions in yield (e.g., 60–85% across studies) often arise from solvent purity or moisture levels, necessitating rigorous drying protocols .

Advanced: How should discrepancies in NMR data for this compound derivatives be resolved?

Answer:

Contradictions in spectral assignments (e.g., overlapping peaks for fluorinated chains) require:

- 2D NMR Techniques : HSQC and HMBC correlate ¹H and ¹³C signals to resolve ambiguities.

- Isotopic Labeling : Introduce ¹⁹F or ²H labels to track specific positions in the heptanoate chain.

- Cross-Validation : Compare with computational models (DFT calculations) to predict chemical shifts .

Basic: What analytical methods differentiate this compound from structurally similar esters (e.g., isobutyl analogs)?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention times and fragmentation patterns distinguish tert-butyl (base peak at m/z 57) from isobutyl groups (m/z 43) .

- Infrared Spectroscopy : Tert-butyl esters show C-O stretching at 1250–1150 cm⁻¹, while fluorinated chains exhibit C-F stretches near 1100 cm⁻¹ .

Advanced: What strategies address low reproducibility in fluorinated ester synthesis?

Answer:

Reproducibility issues often stem from:

- Fluorine Lability : Use low-temperature (−20°C) conditions to minimize β-fluoride elimination.

- Purification Challenges : Employ silica gel-free methods (e.g., centrifugal partition chromatography) to avoid ester hydrolysis.

- Batch-to-Batch Variability : Standardize reagents (e.g., anhydrous tert-butanol, stored over molecular sieves) and document lot numbers .

Basic: What are the key applications of this compound in biomedical research?

Answer:

The compound serves as:

- Prodrug Intermediate : Fluorinated esters improve blood-brain barrier penetration in neuroactive agents.

- Metabolic Tracers : ¹⁸F-labeled analogs are used in PET imaging, leveraging fluorine’s isotopic stability .

Advanced: How can mechanistic studies elucidate the role of fluorine in this compound’s reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.